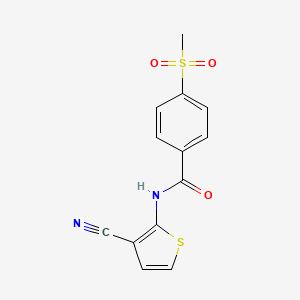

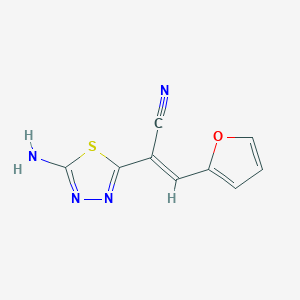

N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves multi-step reactions characterized by various techniques such as melting point, 1H NMR, 13C NMR, FT-IR, and HRMS. These processes highlight the complexity and precision required in synthesizing complex organic compounds, potentially applicable to the synthesis of N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide (Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides detailed insights into the compound's geometry, bond lengths, and angles. Similar analyses on related compounds show how specific functional groups' presence, such as arylsulfonyl moieties, affects the overall molecular conformation and stability (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-sulfonylalkylamines and their resulting products illustrate the reactivity and potential transformations of sulfur-containing compounds under various conditions. These reactions can lead to the formation of novel heterocycles, showcasing the chemical versatility of compounds with sulfonyl groups (Tornus et al., 1995).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of compounds closely related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide, are crucial for understanding their behavior in different environments and applications. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide these insights, although specific studies on the compound of interest are not directly cited here.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are essential for comprehensively understanding N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide. Studies on related compounds, focusing on their electrochemical behavior and interaction with biological targets, can offer valuable parallels (Kobayashi et al., 2006).

科学的研究の応用

Synthesis and Biological Evaluation

Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, involves versatile, readily accessible intermediates related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide. These derivatives have been evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide, have been synthesized and described for their cardiac electrophysiological activity, highlighting their potential as selective class III agents (Morgan et al., 1990).

Organic Synthesis : The compound has been used in the synthesis of 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides, which undergo ring closure to form 2,4-disubstituted 4H-1,4-benzothiazine derivatives, illustrating its utility in complex organic syntheses (Kobayashi et al., 2006).

Molecular Docking and Antibacterial Evaluation

Molecular Docking : A series of derivatives have been synthesized for antibacterial evaluation, with molecular docking studies performed to understand the interaction of binding sites with bacterial protein receptors. These studies provide insights into the structure-activity relationships of such compounds (Ravichandiran et al., 2015).

Advanced Materials Research

Supercapacitor Development : The compound is involved in the development of high-voltage supercapacitors, featuring a hybrid configuration with an ionic liquid as the electrolyte. This application underscores its potential in energy storage technologies (Balducci et al., 2005).

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2/c1-20(17,18)11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-19-13/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOALSABORZNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

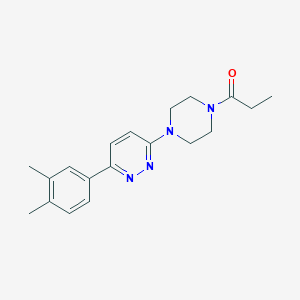

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

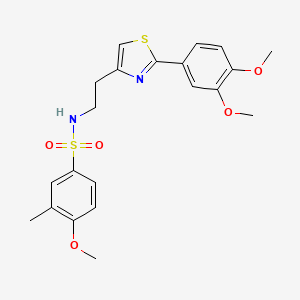

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)